3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidin-3-yl group and a 3-methoxybenzamide moiety.
Properties
IUPAC Name |
3-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-25-14-4-2-3-12(9-14)17(24)19-13-7-8-22(10-13)16-6-5-15-20-18-11-23(15)21-16/h2-6,9,11,13H,7-8,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUWKDINFQYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the triazolopyridazine core through a cyclization reaction of appropriate precursors
For example, the synthesis may begin with the preparation of 1,2,4-triazolo[4,3-b]pyridazine by reacting enaminonitriles with benzohydrazides under microwave irradiation . The resulting intermediate can then be coupled with a pyrrolidine derivative and further reacted with a benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biological probe to investigate cellular processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a role in regulating gene expression. By binding to these proteins, the compound can modulate the expression of genes involved in cell growth and proliferation, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide
- Key Differences : Methyl substitution at the triazolopyridazine C6 position instead of methoxy; benzamide linked via phenyl rather than pyrrolidine.
- Activity : Exhibits moderate antimicrobial activity against bacterial and fungal strains, suggesting the methyl group may reduce solubility compared to methoxy derivatives .
(b) N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)
- Key Differences : Trifluoromethyl (CF₃) group at C3 of triazolopyridazine; propenamide linker instead of benzamide.
- Synthesis : Prepared via visible light-mediated C(sp³)–C(sp³) coupling, highlighting divergent synthetic routes compared to the target compound .
- Implications : The CF₃ group may enhance metabolic stability but reduce polarity, affecting membrane permeability.
(c) 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide
- Key Differences : Methoxy group retained at C6; propanamide linker and benzimidazole substituent.
- Physicochemical Properties : Higher molecular weight (412.48 g/mol) compared to the target compound, likely influencing pharmacokinetics .
(a) AZD5153
- Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one.
- Key Differences : Piperidine instead of pyrrolidine; optimized as a bromodomain and extraterminal (BET) inhibitor.
- Activity : Demonstrated potent epigenetic modulation, suggesting the piperidine ring enhances target engagement in chromatin remodeling .
(b) Antiproliferative Triazolopyridazine-Benzoxazine Derivatives
Biological Activity
3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure combining a methoxy group, a triazolo-pyridazine moiety, and a pyrrolidine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is C₁₅H₁₈N₄O₂. The presence of a methoxy group enhances solubility and may influence the compound's interaction with biological targets. The structural representation can be summarized as follows:
Synthesis
The synthesis of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Pyrrolidine Integration : The pyrrolidine moiety is introduced via nucleophilic substitution reactions.
- Methoxylation : The methoxy group is added through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Research indicates that 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide may exhibit multiple mechanisms of action:
- Inhibition of Protein Kinases : Studies have shown that this compound can inhibit specific protein kinases involved in cancer signaling pathways.
- Modulation of GABA Receptors : The compound may interact with GABA receptors, suggesting potential applications in treating neurological disorders.
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound:
- Antibacterial Activity : In vitro studies demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound has shown efficacy against fungal pathogens like Candida albicans.
- Anti-inflammatory Properties : It has been evaluated for anti-inflammatory effects in various models.
Comparative Analysis with Similar Compounds
The biological activity of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can be compared to other related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methylthiadiazol-2-yl)butanamide | C₁₃H₁₅N₇O₂S | Contains a thiadiazole moiety | Antimicrobial |
| N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide | C₁₄H₁₈N₄O₂ | Features a methoxyphenyl group | Inhibits protein kinases |
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide against various pathogens. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics like ciprofloxacin and tetracycline.
Neurological Applications
Another study investigated the effects of this compound on GABA receptor modulation in animal models. Results suggested that it could enhance GABAergic transmission and reduce seizure activity in induced models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
